molecular formula C18H19Cl2NO3 B214221 {5-[(2,5-Dichlorophenoxy)methyl]furan-2-yl}(4-methylpiperidin-1-yl)methanone

{5-[(2,5-Dichlorophenoxy)methyl]furan-2-yl}(4-methylpiperidin-1-yl)methanone

Cat. No. B214221
M. Wt: 368.3 g/mol
InChI Key: PRLRHIVRZWJVOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound {5-[(2,5-Dichlorophenoxy)methyl]furan-2-yl}(4-methylpiperidin-1-yl)methanone, also known as DMF-DMA, is a novel chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of {5-[(2,5-Dichlorophenoxy)methyl]furan-2-yl}(4-methylpiperidin-1-yl)methanone is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in tumor growth, inflammation, and neurodegeneration. {5-[(2,5-Dichlorophenoxy)methyl]furan-2-yl}(4-methylpiperidin-1-yl)methanone has been shown to inhibit the activity of various enzymes and transcription factors involved in these pathways, leading to the suppression of tumor growth, inflammation, and neurodegeneration.
Biochemical and Physiological Effects:
{5-[(2,5-Dichlorophenoxy)methyl]furan-2-yl}(4-methylpiperidin-1-yl)methanone has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to induce apoptosis in tumor cells, inhibit the production of pro-inflammatory cytokines, and reduce the activation of microglia and astrocytes in the brain. Additionally, {5-[(2,5-Dichlorophenoxy)methyl]furan-2-yl}(4-methylpiperidin-1-yl)methanone has been shown to increase the levels of antioxidant enzymes and reduce oxidative stress in cells.

Advantages and Limitations for Lab Experiments

{5-[(2,5-Dichlorophenoxy)methyl]furan-2-yl}(4-methylpiperidin-1-yl)methanone has several advantages for lab experiments, including its high purity and yield, and its potent antitumor, anti-inflammatory, and neuroprotective effects. However, it also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of {5-[(2,5-Dichlorophenoxy)methyl]furan-2-yl}(4-methylpiperidin-1-yl)methanone. These include further studies to fully understand its mechanism of action, the development of more efficient synthesis methods, and the evaluation of its potential applications in other fields such as cardiovascular disease and diabetes. Additionally, the development of {5-[(2,5-Dichlorophenoxy)methyl]furan-2-yl}(4-methylpiperidin-1-yl)methanone derivatives with improved potency and selectivity could lead to the development of more effective therapies for various diseases.

Synthesis Methods

{5-[(2,5-Dichlorophenoxy)methyl]furan-2-yl}(4-methylpiperidin-1-yl)methanone can be synthesized using a multistep process that involves the reaction of 2,5-dichlorophenol with furfural in the presence of a strong acid catalyst to produce 5-(2,5-dichlorophenoxy)methylfurfural. This intermediate is then reacted with 4-methylpiperidine-1-carboxylic acid in the presence of a coupling agent to produce {5-[(2,5-Dichlorophenoxy)methyl]furan-2-yl}(4-methylpiperidin-1-yl)methanone. The synthesis method has been optimized to yield high purity and yield of the final product.

Scientific Research Applications

{5-[(2,5-Dichlorophenoxy)methyl]furan-2-yl}(4-methylpiperidin-1-yl)methanone has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit potent antitumor activity in vitro and in vivo, making it a promising candidate for cancer therapy. {5-[(2,5-Dichlorophenoxy)methyl]furan-2-yl}(4-methylpiperidin-1-yl)methanone has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, {5-[(2,5-Dichlorophenoxy)methyl]furan-2-yl}(4-methylpiperidin-1-yl)methanone has been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

{5-[(2,5-Dichlorophenoxy)methyl]furan-2-yl}(4-methylpiperidin-1-yl)methanone

Molecular Formula

C18H19Cl2NO3

Molecular Weight

368.3 g/mol

IUPAC Name

[5-[(2,5-dichlorophenoxy)methyl]furan-2-yl]-(4-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C18H19Cl2NO3/c1-12-6-8-21(9-7-12)18(22)16-5-3-14(24-16)11-23-17-10-13(19)2-4-15(17)20/h2-5,10,12H,6-9,11H2,1H3

InChI Key

PRLRHIVRZWJVOS-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C(=O)C2=CC=C(O2)COC3=C(C=CC(=C3)Cl)Cl

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC=C(O2)COC3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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